5-(Benzylamino)-N-ethyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-(Benzylamino)-N-ethyl-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzylamino group, an ethyl group, and a phenyl group attached to a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylamino)-N-ethyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Benzylamino Group: The benzylamino group can be introduced by reacting the pyrazole intermediate with benzylamine in the presence of a suitable catalyst.
N-Ethylation: The ethyl group can be introduced by reacting the intermediate with ethyl iodide or ethyl bromide under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylamino)-N-ethyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(Benzylamino)-N-ethyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(Benzylamino)-1-phenyl-1H-pyrazole-4-carboxamide: Lacks the ethyl group, which may affect its biological activity and solubility.
N-ethyl-1-phenyl-1H-pyrazole-4-carboxamide: Lacks the benzylamino group, which may influence its binding affinity to specific targets.
1-phenyl-1H-pyrazole-4-carboxamide: Lacks both the benzylamino and ethyl groups, resulting in different chemical and biological properties.
Uniqueness
The presence of both the benzylamino and ethyl groups in 5-(Benzylamino)-N-ethyl-1-phenyl-1H-pyrazole-4-carboxamide contributes to its unique chemical and biological properties. These substituents can influence the compound’s solubility, stability, and binding affinity to specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
136139-67-8 |
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Molecular Formula |
C19H20N4O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-(benzylamino)-N-ethyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O/c1-2-20-19(24)17-14-22-23(16-11-7-4-8-12-16)18(17)21-13-15-9-5-3-6-10-15/h3-12,14,21H,2,13H2,1H3,(H,20,24) |
InChI Key |
ZYGSJIRBRTVANV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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